

# Tosedostat in AML: Application Notes and Clinical Protocols

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## Compound Focus: Tosedostat

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## Drug Characteristics and Mechanism of Action

**Tosedostat** (CHR-2797) is a first-in-class, **orally bioavailable aminopeptidase inhibitor** that targets key intracellular metalloenzymes [1]. Its active metabolite, CHR-79888, potently inhibits several aminopeptidases, which are crucial for intracellular protein degradation and amino acid recycling [2] [3].

The proposed mechanism of action involves:

- **Aminopeptidase Inhibition:** Blocking the hydrolysis of peptides into free amino acids [2].
- **Amino Acid Deprivation:** Depleting intracellular amino acid pools, which triggers an **amino acid deprivation response (AADR)** [3].
- **Disruption of Protein Synthesis:** Inhibiting the mTOR signaling pathway and reducing overall protein synthesis, which is critical for rapidly dividing AML cells [3].
- **Induction of Apoptosis:** Upregulation of pro-apoptotic proteins like CHOP and Noxa, ultimately leading to programmed cell death [3].

Preclinical data demonstrated that primary AML cells were significantly more sensitive to **Tosedostat** (mean LC50 = 5.1  $\mu$ M) compared to normal bone marrow cells (mean LC50 = 17.7  $\mu$ M), suggesting a favorable therapeutic window [2].

## Summary of Clinical Trial Evidence

The clinical efficacy and safety of **Tosedostat** have been evaluated across multiple trials in AML, with divergent results based on treatment context.

Trial Description	Patient Population	Intervention	Key Efficacy Findings	Key Safety Findings
<b>Early-Phase &amp; Single-Arm Studies</b> [1] [4]	Relapsed/Refractory (R/R) or elderly, untreated AML	Tosedostat monotherapy or with Low-Dose Cytarabine (LDAC)	Promising anti-leukemic activity; CR/CRi rate of 45.4% with Tosedostat+LDAC [4]	Generally manageable safety profile; no unexpected toxicities [1]
<b>HOVON 103 Randomized Phase II</b> [5] [6]	Newly diagnosed AML >65 years, fit for intensive chemo	Standard "3+7" induction ± Tosedostat 120 mg daily	<b>No significant difference in CR/CRi rate</b> (69% vs 64%); <b>Inferior 24-month OS</b> (33% vs 18%) and EFS with Tosedostat [5] [6]	Increased early death rate from infections; higher incidence of atrial fibrillation [5] [6]

## Detailed Experimental Protocols

### 3.1. Protocol: **Tosedostat** in Combination with Intensive Chemotherapy (Based on HOVON 103)

This protocol outlines the regimen used in the phase II randomized study [5] [6].

- **Indication:** Newly diagnosed *de novo* or secondary AML in patients aged ≥66 years who are eligible for standard chemotherapy.
- **Exclusion Criteria:** Acute promyelocytic leukemia (APL); prior antileukemic therapy for AML [7].
- **Treatment Plan:**
  - **Cycle 1 (Induction):** Daunorubicin (60 mg/m<sup>2</sup> IV, days 1-3) and Cytarabine (200 mg/m<sup>2</sup> continuous IV, days 1-7) with or without **Tosedostat (120 mg orally, once daily, days 1-21)**.
  - **Cycle 2 (Consolidation):** Cytarabine (1000 mg/m<sup>2</sup> IV twice daily, days 1-6) with or without **Tosedostat (120 mg orally, once daily, days 1-21)**.
- **Dose Modification:** **Tosedostat** should be interrupted for 5 days around the administration of subsequent chemotherapy cycles if significant toxicity is observed [3].

- **Response Assessment:** Bone marrow biopsies should be evaluated for Complete Remission (CR) and CR with incomplete hematologic recovery (CRI) according to international standards after recovery from each cycle.

### 3.2. Protocol: *In Vitro* Cytotoxicity Assessment in Primary AML Cells

This method details the preclinical evaluation of **Tosedostat**'s efficacy on primary patient samples [2].

- **Sample Preparation:** Isolate mononuclear cells from peripheral blood or bone marrow aspirates of AML patients and normal donors using Ficoll-Histopaque density gradient centrifugation.
- **Cell Culture:** Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Culture at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Drug Exposure:** Expose cells to a range of **Tosedostat** concentrations (e.g., 0.1 µM to 100 µM) for 96 hours.
- **Viability Assay:** Assess cell viability using a tetrazolium-based (MTT) colorimetric assay or flow cytometry with Annexin V/PI staining to quantify apoptosis.
- **Data Analysis:** Calculate the lethal concentration for 50% of cells (LC50) using non-linear regression analysis. Compare LC50 values between AML and normal marrow samples.

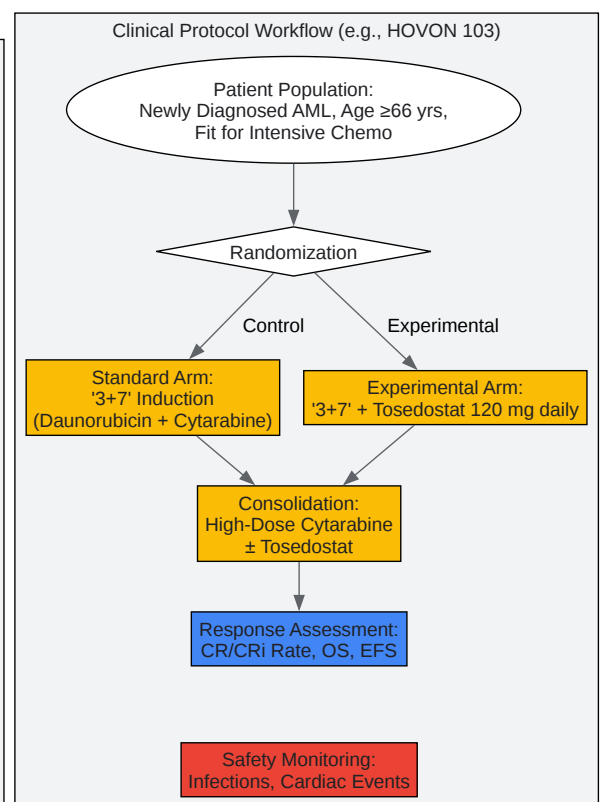
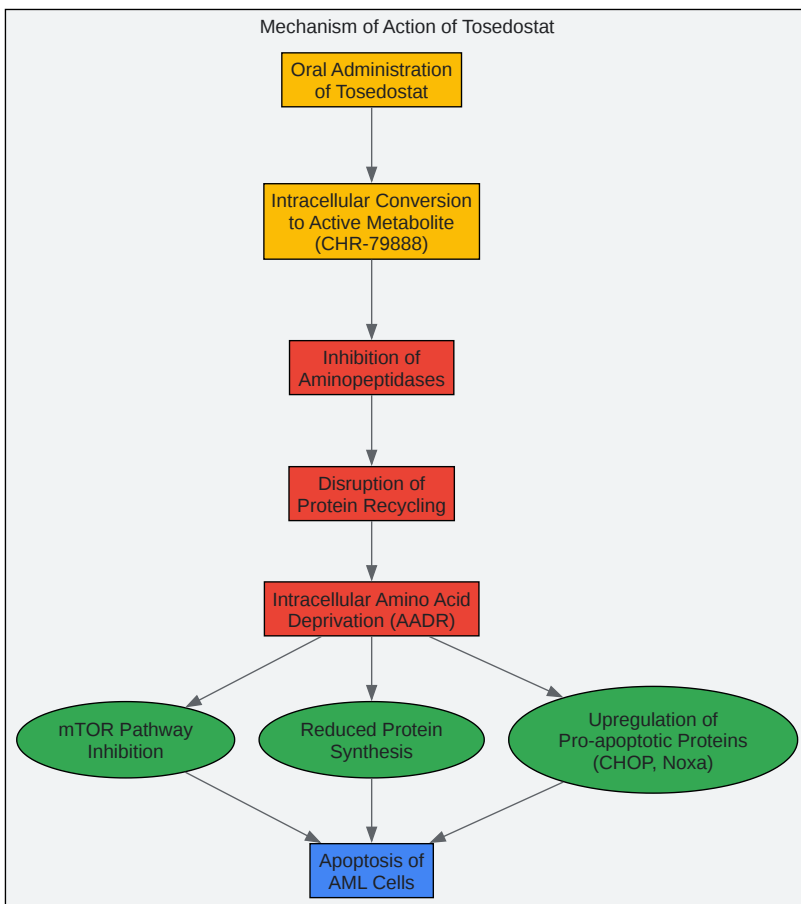
## Safety and Tolerability Profile

Safety data must be interpreted within the context of the treatment regimen.

- **In Combination with Intensive Chemotherapy:** The addition of **Tosedostat** to "3+7" chemotherapy was associated with an **increased risk of serious adverse events**. Most notably, there was a higher incidence of **infectious complications leading to early death**, and a greater occurrence of **atrial fibrillation** [5] [6].
- **As Monotherapy or with LDAC:** In studies without intensive chemotherapy backbone, **Tosedostat** was generally better tolerated, consistent with other single-agent targeted therapies [1] [4].
- **Other Considerations:** A partial clinical hold was placed on **Tosedostat** by the FDA due to dose-limiting toxicities in a phase I study, which led to the selection of a lower 120 mg dose for subsequent trials. This hold was later removed [5] [8].

## Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of **Tosedostat** and the workflow for its clinical application in AML.



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